Propargyl Methanesulfonate Ester

Catalog No.
S1483340
CAS No.
16156-58-4
M.F
C4H6O3S
M. Wt
134.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propargyl Methanesulfonate Ester

CAS Number

16156-58-4

Product Name

Propargyl Methanesulfonate Ester

IUPAC Name

prop-2-ynyl methanesulfonate

Molecular Formula

C4H6O3S

Molecular Weight

134.16 g/mol

InChI

InChI=1S/C4H6O3S/c1-3-4-7-8(2,5)6/h1H,4H2,2H3

InChI Key

OWAHJGWVERXJMI-UHFFFAOYSA-N

SMILES

CS(=O)(=O)OCC#C

Synonyms

Methanesulfonic Acid Prop-2-ynyl Ester; NSC 203079;

Canonical SMILES

CS(=O)(=O)OCC#C

The exact mass of the compound Propargyl mesylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 203079. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Propargyl methanesulfonate ester (CAS 16156-58-4) is an activated, highly processable electrophile utilized primarily for the introduction of terminal alkyne groups in advanced organic synthesis and materials science. Unlike traditional propargyl halides, this methanesulfonate ester is a stable liquid with a high boiling point (246.7 °C) and a flash point exceeding 100 °C, making it highly suitable for large-scale industrial handling. Its primary procurement value lies in its superior leaving-group kinetics and optimized steric profile, which enable specific O-alkylation, N-alkylation, and transition-metal-free coupling pathways that are inaccessible or highly inefficient when using standard halogenated analogs [1].

Industrial buyers often default to propargyl bromide due to its lower upfront cost; however, this generic substitution frequently fails in both processability and chemical performance. Propargyl bromide is highly volatile, a severe lachrymator, and notoriously shock-sensitive, often requiring 20-30% toluene dilution to prevent explosive decomposition—a dilution that introduces unwanted solvent variables into sensitive reactions . Chemically, the bromide leaving group is insufficiently reactive for complex transition-metal-free cross-couplings and often yields high levels of side products in sterically hindered O-alkylations [1]. Conversely, while propargyl tosylate offers improved safety over the bromide, its larger steric bulk alters reaction kinetics, leading to complete reaction failure in specific macrocyclic transition states where the more compact methanesulfonate excels [1].

Thermal Stability and Processability Advantage Over Propargyl Bromide

Propargyl methanesulfonate ester provides a critical safety and handling advantage in industrial scale-up compared to the industry-standard propargyl bromide. While propargyl bromide is highly volatile, shock-sensitive, and possesses a dangerously low flash point, necessitating dilution in toluene for safe transport and storage , the methanesulfonate ester is a stable liquid with a significantly higher flash point and boiling point . This allows the reagent to be procured and used neat, preventing solvent interference in sensitive reactions.

Evidence DimensionFlash Point and Boiling Point
Target Compound DataFlash Point: 103 °C; Boiling Point: 246.7 °C (neat liquid)
Comparator Or BaselinePropargyl Bromide: Flash Point 18 °C; Boiling Point 89-90 °C (requires 20-30% toluene stabilization)
Quantified Difference85 °C higher flash point; eliminates mandatory toluene dilution
ConditionsStandard atmospheric storage and handling conditions

Procuring the methanesulfonate ester eliminates the severe explosion hazards of propargyl bromide and removes unwanted toluene from solvent-sensitive synthetic workflows.

Enablement of Transition-Metal-Free Cross-Coupling

In transition-metal-free, ion pair-assisted nucleophilic substitutions with weak nucleophiles like alkynyltrifluoroborates, leaving group selection is the absolute determinant of reaction success. Research demonstrates that while propargyl bromide and propargyl tosylate completely fail to produce the desired coupling product, propargyl methanesulfonate successfully enables the reaction[1]. The mesylate group optimally balances leaving group ability and steric accessibility to facilitate the macrocyclic transition state required under mild inorganic base conditions [1].

Evidence DimensionCoupling Yield (sp3-Carbon Electrophile + Alkynyltrifluoroborate)
Target Compound Data36% yield (baseline optimization)
Comparator Or BaselinePropargyl Bromide and Propargyl Tosylate: 0% yield
Quantified DifferenceComplete reaction enablement (36% vs 0%)
ConditionsK3PO4 base, toluene solvent, 100 °C, transition-metal-free

Allows manufacturers to synthesize complex alkynes without using toxic, expensive transition metals (Pd/Cu), significantly reducing downstream purification costs.

Superior Yields in Complex O-Alkylation Workflows

For the functionalization of sterically hindered or complex scaffolds, such as N-acetylneuraminic acid derivatives, propargyl methanesulfonate demonstrates superior alkylating efficiency compared to traditional halides. In comparative O-alkylation studies, substituting propargyl bromide with propargyl methanesulfonate resulted in a marked yield improvement[1]. The activated sulfonate minimizes competing side reactions and overcomes the inherent reactivity limitations of the bromide in complex environments [1].

Evidence DimensionO-Alkylation Yield (N-Acetylneuraminic Acid Derivative)
Target Compound Data58% yield
Comparator Or BaselinePropargyl Bromide: 39-44% yield
Quantified Difference14-19% absolute yield increase
ConditionsNaH (1.1 to 1.5 equiv), THF/DMF solvent systems

Procuring the mesylate ester directly increases throughput and reduces raw material waste in the multi-step synthesis of high-value pharmaceutical intermediates.

Transition-Metal-Free API Synthesis

Due to its unique ability to undergo ion pair-assisted nucleophilic substitution with weak nucleophiles, this compound is the optimal choice for synthesizing complex alkynes without palladium or copper catalysts [1]. This is critical in pharmaceutical manufacturing where heavy metal removal is costly and strictly regulated.

High-Temperature Alkylation Workflows

Where reactions require elevated temperatures (e.g., >80 °C) to overcome steric hindrance, propargyl methanesulfonate is selected over propargyl bromide. Its high flash point (103 °C) and lack of shock-sensitivity allow for safe heating without the explosion risks or toluene-contamination associated with halogenated alternatives .

Complex Carbohydrate and Bioconjugate Functionalization

In the synthesis of high-value O-alkylated derivatives—such as modified N-acetylneuraminic acids—the mesylate ester provides significantly higher yields than bromides [2]. It is the preferred reagent for installing terminal alkyne handles for downstream 'click' chemistry (CuAAC) on delicate biological scaffolds.

XLogP3

-0.2

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (75%): Toxic if swallowed [Danger Acute toxicity, oral];
H314 (25%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (75%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

16156-58-4

Wikipedia

Propargyl mesylate

Dates

Last modified: 09-14-2023
Karageorgis et al. Efficient discovery of bioactive scaffolds by activity-directed synthesis. Nature Chemistry, doi: 10.1038/nchem.2034, published online 24 August 2014 http://www.nature.com/nchem

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